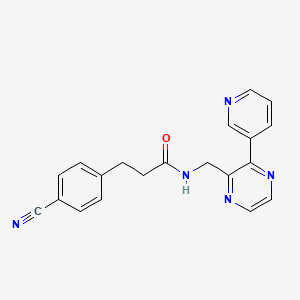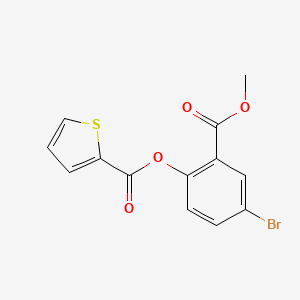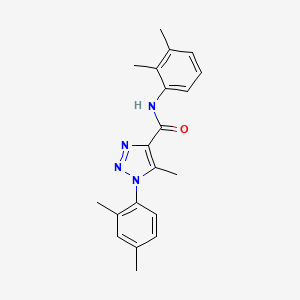
2-Fluoro-N-propylaniline
Descripción general
Descripción
2-Fluoro-N-propylaniline is an organic compound with the molecular formula C9H12FN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a propyl group, and one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom
Métodos De Preparación
The synthesis of 2-Fluoro-N-propylaniline can be achieved through several routes. One common method involves the nucleophilic substitution of 2-fluoronitrobenzene with propylamine, followed by the reduction of the nitro group to an amine. This process typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Another method involves the Friedel-Crafts acylation of fluorobenzene with propionyl chloride, followed by reduction of the resulting ketone to the corresponding alkane and subsequent amination . Industrial production methods may vary, but they generally involve similar steps with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
2-Fluoro-N-propylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically target the nitro group (if present) or other reducible functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Fluoro-N-propylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Fluoro-N-propylaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
2-Fluoro-N-propylaniline can be compared with other fluorinated anilines and alkylated anilines. Similar compounds include:
2-Fluoroaniline: Lacks the propyl group, making it less hydrophobic and potentially less reactive in certain contexts.
N-Propylaniline: Lacks the fluorine atom, which can affect its reactivity and binding properties.
2-Fluoro-N-methylaniline: Similar structure but with a methyl group instead of a propyl group, leading to differences in steric and electronic effects.
Propiedades
IUPAC Name |
2-fluoro-N-propylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMJICSNKXQZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate](/img/structure/B2671704.png)

![N-[2-(methylsulfanyl)phenyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide](/img/structure/B2671711.png)



![3-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2671718.png)
![Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2671721.png)
![2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2671722.png)

![N-(2,4-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2671724.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2671725.png)
![4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2671726.png)

